

Technical Guide: Biological Activity & Risk Characterization of Domperidone Impurity C

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Compound of Interest

Compound Name: Domperidone Impurity C

CAS No.: 118435-03-3

Cat. No.: B602263

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Executive Summary

In the high-stakes landscape of pharmaceutical quality control, **Domperidone Impurity C** (European Pharmacopoeia definition: Domperidone N-oxide) represents a critical quality attribute (CQA). Unlike simple degradation fragments, Impurity C preserves the full pharmacophore of the parent API, modified only by the oxidation of the piperidine nitrogen.[1]

This guide provides a definitive technical analysis of Impurity C. It moves beyond basic compliance to explore the potential biological activity of this impurity, specifically focusing on its affinity for Dopamine D2 receptors and the hERG potassium channel—the primary safety concern for the parent molecule.[1]

Part 1: Chemical Identity & Structural Basis

To understand the biological potential, we must first define the structural deviation from the parent API.[1]

Chemical Definition[1]

- Common Name: **Domperidone Impurity C** (EP Standard)[1][2]
- Chemical Name: 5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one N-oxide[2]

- CAS Number: 118435-03-3[2][3][4]
- Molecular Formula: C₂₂H₂₄ClN₅O₃[1][2][3][4][5][6]
- Molecular Weight: 441.91 g/mol (Parent + 16 Da)[1]

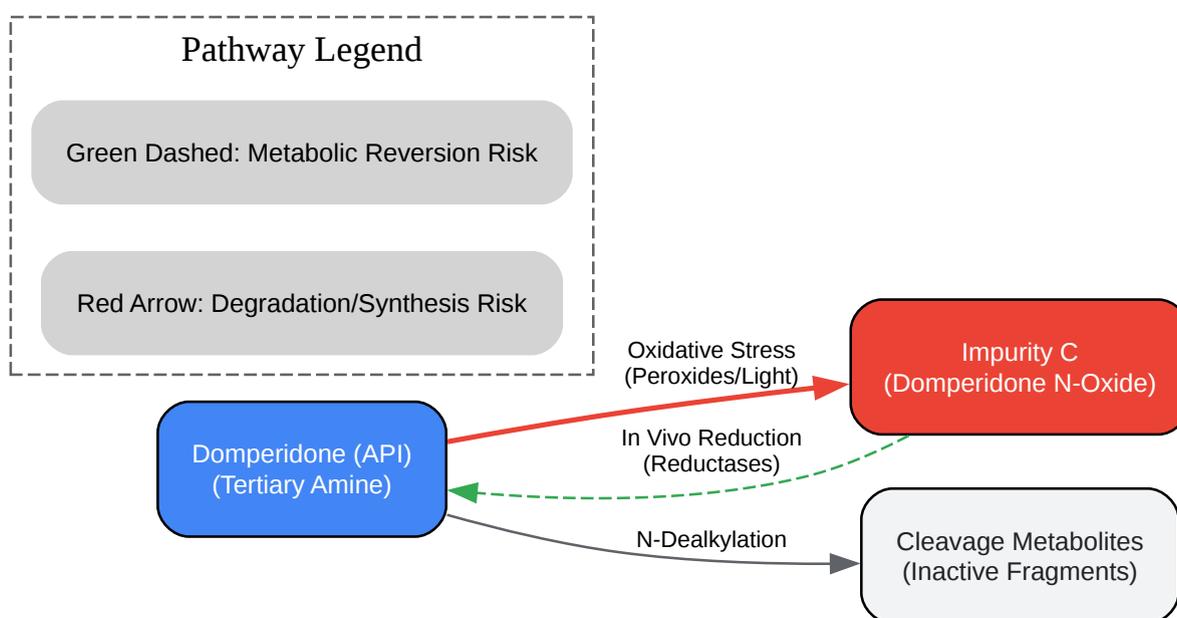
Structural Impact on Binding

The oxidation of the tertiary amine in the piperidine ring induces two critical physicochemical changes:

- Polarity Shift: The N-oxide moiety introduces a strong dipole, significantly increasing water solubility and reducing lipophilicity (LogP reduction).
- Protonation State: Unlike the parent tertiary amine (pKa ~7.9), the N-oxide does not protonate at physiological pH. This alters the electrostatic interaction with the conserved Aspartate residue (Asp 3.[1]32) found in the binding pocket of both D2 receptors and hERG channels.[1]

Visualization: Structural Relationship

The following diagram illustrates the oxidative pathway generating Impurity C and its potential reductive reversion in vivo.



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Figure 1: The oxidative conversion of Domperidone to Impurity C and the potential for in vivo reductive metabolism.[1]

Part 2: Theoretical Biological Activity (QSAR & Mechanism)

Since specific wet-lab data for impurities is often proprietary, we employ a "Read-Across" approach based on Structure-Activity Relationships (SAR).

Dopamine D2 Receptor Affinity

Domperidone acts as a peripheral D2 antagonist.[1] The tertiary nitrogen of the piperidine ring is essential for high-affinity binding, forming a salt bridge with Asp114 (Asp 3.32) in the D2 receptor.[1]

- Prediction: Impurity C (N-oxide) lacks the ability to form this crucial salt bridge because the nitrogen lone pair is donated to oxygen.
- Consequence: We predict a significant loss of D2 affinity (likely >100-fold reduction).[1] However, the steric bulk remains identical, suggesting it may act as a weak competitive antagonist at very high concentrations.[1]

hERG Channel Blockade (Cardiac Safety)

The parent drug, Domperidone, is a known hERG blocker (IC50 ~57 nM), carrying a risk of QT prolongation.[1]

- Pharmacophore: hERG blocking usually requires two aromatic features separated by a basic nitrogen (trapping the drug in the pore).[1]
- Impurity C Impact: The N-oxide modification neutralizes the basic center.
- Risk Assessment: While affinity is likely reduced compared to the parent, N-oxides of hERG blockers have historically shown residual activity. Furthermore, if Impurity C reverts to

Domperidone in the liver (via cytochrome P450 reductases), it acts as a prodrug for cardiotoxicity.[1]

Summary of Predicted Activity[1]

Parameter	Domperidone (Parent)	Impurity C (N-Oxide)	Biological Implication
D2 Affinity	High (nM range)	Low (μ M range)	Reduced efficacy; unlikely to cause extrapyramidal symptoms directly.[1]
hERG Affinity	High (Risk of TdP)	Moderate/Low	Direct cardiotoxicity risk is lower, but not zero.[1]
BBB Permeability	Poor (P-gp substrate)	Very Poor	Unlikely to cross BBB; CNS effects negligible.[1]
Genotoxicity	Negative	Negative	N-oxides are generally not structural alerts for mutagenicity (unlike N-nitroso).[1]

Part 3: Qualification Protocols

To validate the theoretical risks described above, the following experimental workflows are required. These protocols are designed to be self-validating and compliant with ICH Q3A/B guidelines.

Protocol A: Comparative hERG Inhibition (Patch Clamp)

Objective: Determine if Impurity C retains the cardiotoxic liability of the parent.[1]

- System: HEK293 cells stably expressing hERG (Kv11.1).[1]
- Controls:

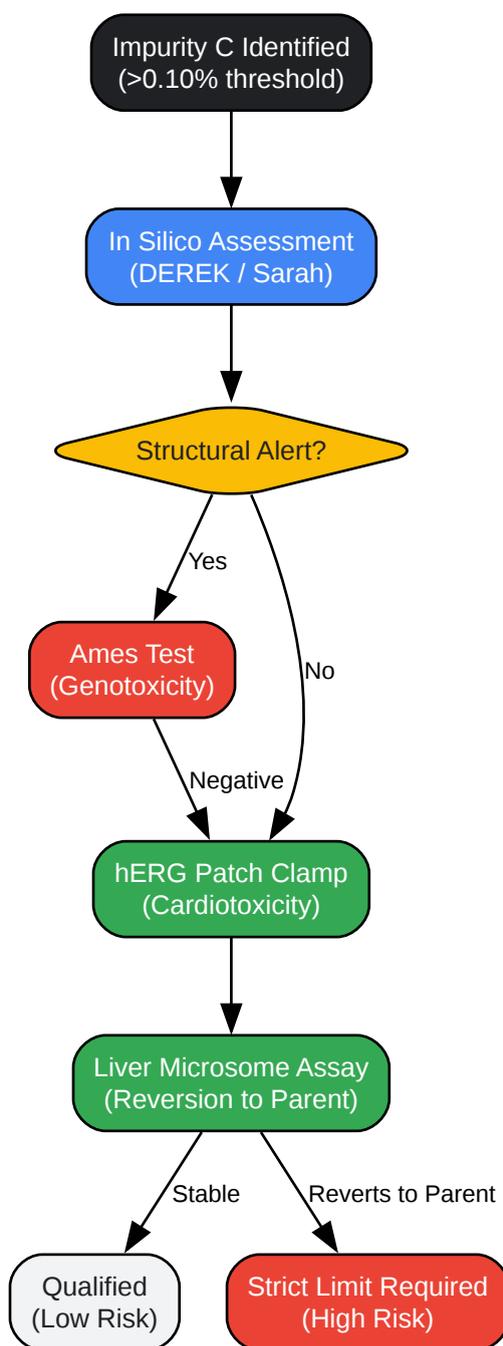
- Positive: E-4031 (known blocker).[1]
- Reference: Domperidone API (to establish relative potency).[1]
- Methodology:
 - Use Whole-Cell Patch Clamp technique.
 - Voltage protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
 - Perfusion: Apply Impurity C at 0.1, 1, 10, and 100 μM .[1]
- Acceptance Criteria: If IC_{50} of Impurity C is $>10 \mu\text{M}$ (or $>100\times$ the therapeutic C_{max}), the impurity is considered low risk for QT prolongation.[1]

Protocol B: Metabolic Stability (Reductive Potential)

Objective: Confirm if Impurity C reverts to the parent drug in vivo.[1]

- Matrix: Human Liver Microsomes (HLM) and Cytosolic fractions (rich in reductases).[1]
- Incubation:
 - Substrate: Impurity C (1 μM).[1]
 - Cofactors: NADPH (for P450s) and NADH (for cytosolic reductases).[1]
 - Timepoints: 0, 15, 30, 60 min under anaerobic conditions (reductase activity is oxygen-sensitive).
- Analysis: LC-MS/MS monitoring for the appearance of Domperidone (Parent).
- Risk Logic: If $>5\%$ conversion is observed, Impurity C must be treated with the same safety margins as the parent drug.[1]

Visualization: Risk Assessment Workflow



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Figure 2: Step-wise qualification strategy for **Domperidone Impurity C**.

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